Cas no 2385575-25-5 (Ethyl 3-chloro-2-fluoro-5-formylbenzoate)

Ethyl 3-chloro-2-fluoro-5-formylbenzoate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-chloro-2-fluoro-5-formylbenzoate
-
- インチ: 1S/C10H8ClFO3/c1-2-15-10(14)7-3-6(5-13)4-8(11)9(7)12/h3-5H,2H2,1H3
- InChIKey: JXJFWVDJZQLGFA-UHFFFAOYSA-N
- ほほえんだ: C(C1C(=C(Cl)C=C(C=O)C=1)F)(=O)OCC
Ethyl 3-chloro-2-fluoro-5-formylbenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR022KXN-500mg |
Ethyl 3-chloro-2-fluoro-5-formylbenzoate |
2385575-25-5 | 95% | 500mg |
$687.00 | 2025-02-13 | |
Aaron | AR022KXN-250mg |
Ethyl 3-chloro-2-fluoro-5-formylbenzoate |
2385575-25-5 | 95% | 250mg |
$604.00 | 2025-02-13 |
Ethyl 3-chloro-2-fluoro-5-formylbenzoate 関連文献
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
Ethyl 3-chloro-2-fluoro-5-formylbenzoateに関する追加情報
Recent Advances in the Application of Ethyl 3-chloro-2-fluoro-5-formylbenzoate (CAS: 2385575-25-5) in Chemical Biology and Pharmaceutical Research
Ethyl 3-chloro-2-fluoro-5-formylbenzoate (CAS: 2385575-25-5) has emerged as a key intermediate in the synthesis of bioactive molecules and pharmaceutical agents. Recent studies have highlighted its versatility in medicinal chemistry, particularly in the development of novel kinase inhibitors and anti-inflammatory compounds. This research brief consolidates the latest findings on the applications, synthetic pathways, and biological activities associated with this compound, providing a comprehensive overview for researchers in the field.
The compound's unique structural features, including the chloro-fluoro substitution pattern and the formyl ester functionality, make it a valuable building block for drug discovery. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of potent Bruton's tyrosine kinase (BTK) inhibitors, which show promise for treating autoimmune diseases and certain cancers. The researchers utilized Ethyl 3-chloro-2-fluoro-5-formylbenzoate as a precursor to introduce critical pharmacophores, achieving nanomolar potency in enzymatic assays.
In addition to its role in kinase inhibitor development, recent work has explored the compound's potential in creating novel antimicrobial agents. A team at the University of Tokyo reported in Bioorganic & Medicinal Chemistry Letters (2024) that derivatives of Ethyl 3-chloro-2-fluoro-5-formylbenzoate exhibited significant activity against drug-resistant Gram-positive bacteria, with MIC values ranging from 1-4 μg/mL. The presence of both halogen atoms was found to be crucial for maintaining membrane permeability and target binding affinity.
From a synthetic chemistry perspective, advances have been made in optimizing the production of Ethyl 3-chloro-2-fluoro-5-formylbenzoate. A recent patent (WO2023124567) describes an improved catalytic system for its synthesis from 3-chloro-2-fluorobenzoic acid, achieving yields above 85% with excellent purity. This development addresses previous challenges in large-scale production, making the compound more accessible for pharmaceutical applications.
Ongoing research is investigating the compound's potential in targeted drug delivery systems. Preliminary results presented at the 2024 American Chemical Society meeting suggest that the formyl group can be selectively conjugated to nanoparticle surfaces while preserving the bioactive properties of attached drug molecules. This approach may enable more precise delivery of therapeutics to disease sites while minimizing off-target effects.
As research continues, Ethyl 3-chloro-2-fluoro-5-formylbenzoate demonstrates growing importance in chemical biology and drug discovery. Its multifaceted applications, from small molecule therapeutics to drug delivery platforms, position it as a valuable tool for addressing current challenges in medicinal chemistry. Future studies are expected to further explore its potential in emerging areas such as PROTAC technology and covalent inhibitor design.
2385575-25-5 (Ethyl 3-chloro-2-fluoro-5-formylbenzoate) 関連製品
- 919847-11-3(N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-4-(propane-2-sulfonyl)benzamide)
- 860692-52-0(4-Acetamido-2-sulfanylbenzoic acid)
- 1891907-63-3(1-(2-bromo-4,5-difluorophenyl)-2-(methylamino)ethan-1-ol)
- 857041-79-3(2-(chloroacetyl)-N,2-diphenylhydrazinecarboxamide)
- 1823275-22-4(tert-Butyl 4-(2-Ethoxy-2-oxoethyl)-5,5-difluoro-5,6-dihydropyridine-1(2H)-carboxylate)
- 1355217-88-7(6-(Ethyl-methyl-amino)-4-methyl-nicotinonitrile)
- 1708199-39-6(4-(2,4-Dichloro-phenyl)-5-ethanesulfonyl-[1,2,3]thiadiazole)
- 2229523-48-0(3-oxo-1-2-(trifluoromethyl)pyridin-3-ylcyclobutane-1-carbonitrile)
- 1692844-60-2(INDEX NAME NOT YET ASSIGNED)
- 1797710-93-0(3-(4-Fluorophenoxy)-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide)




